molecular formula C20H18N4O2S2 B13364896 3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13364896
M. Wt: 410.5 g/mol
InChI Key: RQJIRGWHORSMTM-UHFFFAOYSA-N
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Description

Benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a benzodioxin ring, a triazolothiadiazole moiety, and a benzyl sulfide group, making it a subject of interest in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the benzodioxin ring: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the 2,3-dihydro-1,4-benzodioxin ring.

    Synthesis of the triazolothiadiazole moiety: This involves the cyclization of appropriate hydrazides with thiocarbohydrazide in the presence of a suitable catalyst.

    Coupling reactions: The final step involves coupling the benzodioxin and triazolothiadiazole intermediates with benzyl halides in the presence of a base such as sodium carbonate or lithium hydride in a solvent like dimethylformamide (DMF).

Chemical Reactions Analysis

Benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like thiols or amines replace the benzyl group.

Scientific Research Applications

This compound has several scientific research applications, including :

    Antibacterial activity: It has been shown to inhibit bacterial biofilm formation, making it a potential candidate for antibacterial agents.

    Medicinal chemistry: Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Material science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation . The compound’s triazolothiadiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can be compared with other similar compounds such as :

  • Prosympal
  • Dibozane
  • Piperoxan
  • Doxazosin

These compounds share structural similarities, such as the presence of benzodioxin or triazolothiadiazole moieties. benzyl [6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N4O2S2

Molecular Weight

410.5 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H18N4O2S2/c1-2-4-14(5-3-1)12-27-13-18-21-22-20-24(18)23-19(28-20)11-15-6-7-16-17(10-15)26-9-8-25-16/h1-7,10H,8-9,11-13H2

InChI Key

RQJIRGWHORSMTM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC3=NN4C(=NN=C4S3)CSCC5=CC=CC=C5

Origin of Product

United States

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